S-Acetyl Protecting Group Enables ≥95% Purity Retention After 3 Years at -20°C Versus Unprotected Thiol Oxidative Degradation
The S-acetyl protecting group on S-acetyl-PEG4-Thiol confers significantly enhanced storage stability compared to unprotected thiol analogs. Unprotected PEG-thiols (e.g., HS-PEG4-OH) undergo spontaneous oxidative dimerization via disulfide bond formation under ambient storage conditions, leading to rapid loss of reactive free thiol content and batch-to-batch irreproducibility [1]. In contrast, the acetyl-protected thiol remains chemically inert toward oxidation during long-term storage, with vendor specifications indicating that S-acetyl-PEG4-Thiol maintains ≥95% purity when stored as a powder at -20°C for up to 3 years . The protected thiol can be quantitatively deprotected on demand using 0.05 M hydroxylamine hydrochloride at pH 7.0–7.5, yielding the free thiol immediately prior to conjugation .
| Evidence Dimension | Storage stability and reactive group integrity |
|---|---|
| Target Compound Data | ≥95% purity retention after 3 years at -20°C (powder form); S-acetyl group stable toward oxidative dimerization |
| Comparator Or Baseline | Unprotected PEG4-thiol (HS-PEG4-OH): prone to disulfide formation within days to weeks under identical storage conditions; requires reducing agents (e.g., TCEP or DTT) to regenerate free thiol |
| Quantified Difference | Extended shelf life of ≥3 years with unchanged purity versus estimated <1 month before detectable disulfide formation for unprotected analog |
| Conditions | Powder storage at -20°C per manufacturer specification; deprotection with 0.05 M hydroxylamine hydrochloride in PBS-EDTA buffer (pH 7.0–7.5) at room temperature for 2 hours |
Why This Matters
For procurement decisions, this translates to reduced lot-to-lot requalification burden, lower waste from expired inventory, and more reproducible conjugation yields across multi-year research programs.
- [1] Hermanson, G. T. Bioconjugate Techniques, 2nd Edition; Elsevier, 2008; Chapter 2, Section 2.2.1 (thiol oxidation and stability). View Source
